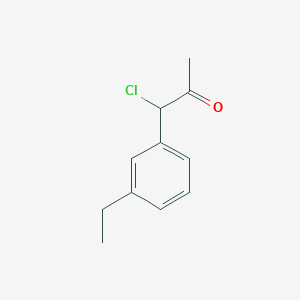

1-Chloro-1-(3-ethylphenyl)propan-2-one

Description

The Significance of Halogenated Ketones in Synthetic Organic Chemistry

Halogenated ketones, particularly α-haloketones where a halogen atom is bonded to the carbon adjacent to the carbonyl group, are highly valuable intermediates in organic synthesis. nih.gov The presence of the carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon. nih.gov This activation makes the α-carbon an excellent electrophilic site, highly susceptible to nucleophilic attack. nih.gov Consequently, α-haloketones are exceptionally reactive in SN2 displacement reactions compared to corresponding alkyl halides. libretexts.orgjove.com This heightened reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, making them crucial precursors for a wide variety of compounds, including many heterocycles and pharmaceutical agents. nih.govmdpi.com Reactions such as the Favorskii rearrangement and various aldol-type condensations further exemplify their synthetic utility. wikipedia.org

Structural Classification and Research Landscape of Substituted Propan-2-one Systems

The propan-2-one (acetone) framework is a fundamental structural unit in organic chemistry. The substitution of its hydrogen atoms gives rise to a vast family of ketones with diverse properties. These compounds can be classified based on the nature and position of their substituents. When a substituent is an aromatic ring, the compounds are known as arylpropanones. The position and electronic nature of groups on the aryl ring, as well as substitutions on the propanone backbone, significantly influence the molecule's reactivity and physical characteristics. The research landscape for substituted propan-2-one systems is broad, with studies focusing on their synthesis and application as intermediates. nih.govresearchgate.net For example, they are integral to the synthesis of various biologically active molecules and energetic materials. acs.orgacs.org

Specific Focus: 1-Chloro-1-(3-ethylphenyl)propan-2-one – Structural Features and Research Relevance

This compound is a distinct molecule within the α-chloro arylpropanone subclass. Its molecular structure consists of a central three-carbon propanone chain with a carbonyl group at the C2 position. The C1 (alpha) position is substituted with both a chlorine atom and a 3-ethylphenyl group. The key to its reactivity is the α-chloro ketone functional group, which makes the C1 carbon highly electrophilic. nih.gov The 3-ethylphenyl group provides steric bulk and influences the electronic environment of the reactive center. The research relevance of this compound lies in its potential as a specialized building block. The specific combination of a reactive α-chloro ketone moiety with the lipophilic and sterically defined 3-ethylphenyl group makes it a candidate for synthesizing targeted molecules where this specific substitution pattern is desired, potentially in medicinal chemistry or materials science.

| Structural Feature | Description |

| Molecular Formula | C₁₁H₁₃ClO chemazone.com |

| CAS Number | 1804216-23-6 chemazone.com |

| Core Structure | Propan-2-one |

| Key Functional Groups | Ketone, Aryl Halide |

| Classification | α-Chloroketone, Arylpropanone |

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-chloro-1-(3-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |

InChI Key |

WDCHQYKZAZMCSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C(=O)C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 1 3 Ethylphenyl Propan 2 One

Transformations Involving the Alpha-Chlorine Moiety

The chlorine atom, positioned alpha to the carbonyl group, is the most reactive site for nucleophilic attack and is also susceptible to elimination reactions under appropriate basic conditions.

Nucleophilic Substitution Reactions and Derivatization Studies

The electron-withdrawing effect of the adjacent carbonyl group activates the alpha-carbon, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of the compound's utility in synthesizing a variety of derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbon bearing the chlorine, leading to the displacement of the chloride ion.

Studies on analogous alpha-chloro ketones demonstrate that a wide array of nucleophiles can be employed in these substitution reactions. For instance, amines, thiols, and alkoxides can readily displace the chloro group to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the alpha-carbon is a chiral center. libretexts.orglibretexts.org

The versatility of this reaction is highlighted in the synthesis of complex organic molecules and potential pharmaceutical agents. For example, reaction with various substituted amines can lead to the formation of aminoketones, which are important pharmacophores. Similarly, reaction with thiols can yield thioethers, and alkoxides can produce alpha-alkoxy ketones.

Table 1: Examples of Nucleophilic Substitution Reactions on Alpha-Chloro Ketones

| Nucleophile (Nu:) | Reagent Example | Product Type |

| Amine (R-NH₂) | Aniline | α-Aminoketone |

| Thiol (R-SH) | Thiophenol | α-Thioketone |

| Alkoxide (R-O⁻) | Sodium methoxide | α-Alkoxyketone |

| Azide (N₃⁻) | Sodium azide | α-Azidoketone |

These derivatization studies are crucial for exploring the structure-activity relationships of new compounds in medicinal chemistry.

Elimination Reactions and Unsaturated Product Formation

In the presence of a base, 1-chloro-1-(3-ethylphenyl)propan-2-one can undergo elimination reactions to form unsaturated products, specifically α,β-unsaturated ketones. The mechanism of this reaction can be either E1 or E2, depending on the reaction conditions, such as the strength of the base, the solvent, and the temperature. lumenlearning.comyoutube.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-carbon), while simultaneously the chlorine atom departs and a double bond is formed. youtube.com This pathway is favored by strong, non-nucleophilic bases. The regioselectivity of the elimination is governed by the acidity of the α'-protons and steric factors.

Alternatively, the E1 mechanism is a two-step process that begins with the departure of the chloride ion to form a carbocation intermediate. masterorganicchemistry.com This is then followed by the removal of a proton by a weak base to form the double bond. masterorganicchemistry.com The E1 pathway is more likely with secondary and tertiary alkyl halides and in the presence of weak bases. lumenlearning.commasterorganicchemistry.com

The formation of α,β-unsaturated ketones from α-chloro ketones is a valuable synthetic transformation, as these products are versatile intermediates for a variety of subsequent reactions, including Michael additions and Diels-Alder reactions. The choice of base and reaction conditions can be tailored to favor either substitution or elimination, providing synthetic chemists with control over the desired reaction outcome. lumenlearning.com

Reactions of the Ketone Functional Group

The carbonyl group of this compound is a key site for a variety of chemical transformations, including reduction to alcohols and reactions involving the adjacent enolizable protons.

Reduction Chemistry to Alcohol Derivatives

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-chloro-1-(3-ethylphenyl)propan-2-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome of the reaction if the resulting alcohol is chiral.

Enzymatic reductions have also been employed for the stereospecific reduction of similar chloro-ketone compounds. For instance, alcohol dehydrogenases can be used to produce specific enantiomers of the corresponding alcohol with high enantiomeric purity. This is particularly important in the synthesis of pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity.

The resulting chloro-alcohols are valuable synthetic intermediates. For example, optically active 3-chloro-1-phenyl-1-propanol is an important intermediate for the synthesis of drugs. google.com

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvent | Comments |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for ketones and aldehydes. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent, reduces a wide range of functional groups. |

| Baker's Yeast (Saccharomyces cerevisiae) | Water/Sucrose | Biocatalyst for asymmetric reduction. |

Enolization, Alkylation, and Acylation Reactions

The protons on the methyl group alpha to the carbonyl (the α'-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles in alkylation and acylation reactions.

The formation of the enolate is a key step, and its regioselectivity can be controlled by the choice of base and reaction conditions. The resulting enolate can then be reacted with alkyl halides to introduce new alkyl groups at the α'-position. Similarly, reaction with acyl chlorides or anhydrides leads to the formation of β-dicarbonyl compounds. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of more complex molecules.

Reactivity and Functionalization of the Aryl Ring System

The 3-ethylphenyl group of this compound can undergo electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator, meaning it will direct incoming electrophiles to the positions ortho and para to itself. However, the chloroacetyl group is a meta-directing deactivator. The interplay of these two substituents will determine the regiochemical outcome of any substitution on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid unwanted side reactions involving the other functional groups in the molecule. For instance, strong acidic conditions used in nitration or sulfonation could potentially lead to side reactions at the ketone or alpha-chloro position.

Electrophilic Aromatic Substitution Patterns

The introduction of new substituents onto the phenyl ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing groups: the ethyl group and the 1-chloro-propan-2-one group.

The ethyl group is an activating group and an ortho, para-director. This is due to its electron-donating nature through hyperconjugation and weak inductive effects, which enriches the electron density at the positions ortho and para to it.

Conversely, the 1-chloro-propan-2-one substituent is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing through resonance and inductive effects, pulling electron density from the aromatic ring and making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The substitution pattern on this compound, therefore, results from the competing directing effects of these two groups. The positions on the aromatic ring are numbered as follows:

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Ethyl Group (Activating, o,p-directing) | Influence of 1-Chloro-propan-2-one Group (Deactivating, m-directing) | Predicted Outcome |

| 2 | Ortho (Activated) | Ortho (Deactivated) | Possible, but sterically hindered and electronically disfavored. |

| 4 | Para (Activated) | Meta (Deactivated) | A likely major product due to strong activation and less steric hindrance. |

| 5 | Meta (Neutral) | Meta (Favored by deactivating group) | A possible product, favored by the deactivating group's direction. |

| 6 | Ortho (Activated) | Para (Deactivated) | Possible, but sterically hindered and electronically disfavored. |

It is important to note that the reaction conditions, such as the nature of the electrophile and the catalyst used, can significantly influence the regiochemical outcome.

Regioselective Modifications of the Ethyl Substituent

The ethyl group attached to the phenyl ring offers opportunities for regioselective functionalization, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated by the adjacent phenyl ring, making it susceptible to a variety of transformations.

Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light), can selectively introduce a halogen atom at the benzylic position of the ethyl group. This reaction proceeds via a radical chain mechanism involving the formation of a stabilized benzylic radical intermediate.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group. Under vigorous conditions, the entire ethyl group can be oxidized to a carboxylic acid group. Milder and more selective oxidizing agents can be employed to achieve partial oxidation to a ketone or an alcohol at the benzylic position.

Table 2: Potential Regioselective Modifications of the Ethyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat | 1-Chloro-1-(3-(1-bromoethyl)phenyl)propan-2-one |

| Benzylic Chlorination | N-Chlorosuccinimide (NCS), Radical Initiator, Benzene (B151609), heat | 1-Chloro-1-(3-(1-chloroethyl)phenyl)propan-2-one |

| Benzylic Oxidation (to ketone) | CrO₃, Acetic Anhydride (B1165640), Acetic Acid | 1-Chloro-1-(3-acetylphenyl)propan-2-one |

| Benzylic Oxidation (to carboxylic acid) | KMnO₄, H₂O, heat, then H₃O⁺ | 3-(1-Chloro-2-oxopropyl)benzoic acid |

These modifications provide a pathway to further functionalize the molecule, allowing for the synthesis of a variety of derivatives with potentially interesting chemical and physical properties.

Multicomponent Reactions and Cascade Processes Incorporating the Compound

The presence of both an electrophilic carbonyl carbon and a reactive α-carbon-chlorine bond makes this compound a suitable substrate for various multicomponent reactions (MCRs) and cascade processes. These reactions are highly efficient, as they allow for the formation of complex molecules in a single synthetic operation, thereby reducing waste and saving resources.

Multicomponent Reactions: In MCRs, three or more reactants combine in a one-pot reaction to form a product that incorporates structural elements from all the starting materials. α-Haloketones are known to participate in several named MCRs. For instance, in a Hantzsch-type synthesis, this compound could potentially react with a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form substituted dihydropyridines or pyridines.

Another possibility is the participation in isocyanide-based MCRs. While the classic Passerini and Ugi reactions typically involve aldehydes or ketones, the reactivity of the α-chloro ketone could be exploited in novel MCRs.

Cascade Processes: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring under the same reaction conditions without the isolation of intermediates.

A common cascade process initiated by α-haloketones involves an initial nucleophilic substitution at the α-carbon, followed by an intramolecular reaction of the newly introduced functional group. For example, reaction with a dinucleophile, such as a β-amino alcohol or a β-dithiol, could lead to the formation of heterocyclic systems. The initial Sₙ2 reaction would be followed by an intramolecular cyclization onto the carbonyl group.

Table 3: Plausible Multicomponent and Cascade Reactions

| Reaction Type | Potential Reactants | Potential Product Class |

| Hantzsch-type Dihydropyridine Synthesis | Ethyl acetoacetate, an aldehyde, ammonia | Substituted dihydropyridine |

| Asinger Thiazoline Synthesis | Sulfur, ammonia, another carbonyl compound | Substituted thiazoline |

| Cascade Heterocycle Formation | 2-Aminoethanol | Substituted morpholine (B109124) derivative |

| Cascade Heterocycle Formation | Ethane-1,2-dithiol | Substituted 1,4-dithiane (B1222100) derivative |

The specific outcomes of these reactions would depend on the chosen reactants and the reaction conditions, but the inherent reactivity of the α-chloro ketone functionality in this compound provides a versatile entry point for the construction of complex molecular architectures through these efficient synthetic strategies.

Stereochemical Aspects and Chiral Chemistry of 1 Chloro 1 3 Ethylphenyl Propan 2 One

Analysis of the Chiral Center at C-1

The carbon atom at the C-1 position of 1-Chloro-1-(3-ethylphenyl)propan-2-one is a stereogenic center, commonly referred to as a chiral center. This is due to it being bonded to four different substituents: a chlorine atom, a 3-ethylphenyl group, a hydrogen atom, and an acetyl group (-C(O)CH₃). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-Chloro-1-(3-ethylphenyl)propan-2-one and (S)-1-Chloro-1-(3-ethylphenyl)propan-2-one.

The spatial arrangement of these four distinct groups around the C-1 carbon dictates the absolute configuration of each enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) designation. The priority of the substituents attached to the chiral center is determined by their atomic number. For this compound, the priorities would be assigned as follows:

-Cl (highest atomic number)

-C₆H₄CH₂CH₃ (the carbon of the phenyl ring)

-C(O)CH₃ (the carbonyl carbon)

-H (lowest atomic number)

The three-dimensional orientation of these groups determines whether the enantiomer is classified as (R) or (S), which in turn dictates its interaction with other chiral molecules and polarized light.

Table 1: Substituents at the Chiral Center (C-1) of this compound

| Substituent | Chemical Formula | Priority (CIP Rules) |

| Chlorine | -Cl | 1 (Highest) |

| 3-Ethylphenyl | -C₆H₄CH₂CH₃ | 2 |

| Acetyl | -C(O)CH₃ | 3 |

| Hydrogen | -H | 4 (Lowest) |

This table is generated based on the structure of the compound.

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure α-chloroketones is a significant challenge in organic chemistry. Several strategies can be envisioned for the enantioselective synthesis of this compound.

One plausible approach involves the asymmetric chlorination of a prochiral enolate or enol ether derived from 1-(3-ethylphenyl)propan-2-one. This can be achieved using a chiral chlorinating agent or a combination of an achiral chlorine source and a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand.

Another potential route is the kinetic resolution of a racemic mixture of the target compound. This involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material.

Furthermore, the use of chiral auxiliaries is a well-established method. A chiral auxiliary can be attached to the precursor molecule, directing the chlorination to a specific face of the molecule, thereby inducing stereoselectivity. Subsequent removal of the auxiliary would yield the desired enantiomer.

Chiral Resolution Methods for Racemic Mixtures

When an enantioselective synthesis is not employed, this compound would be produced as a racemic mixture (a 50:50 mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual properties.

Chromatographic methods are among the most powerful techniques for chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Enzymatic resolution is another viable method. Lipases are often used to selectively acylate or deacylate one enantiomer of a racemic mixture, leading to a mixture of an acylated product and the unreacted enantiomer, which can then be separated.

Classical resolution via diastereomeric salt formation could also be applied. This would involve reacting the racemic α-chloroketone with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. Subsequent removal of the resolving agent would yield the pure enantiomers.

Table 2: Potential Chiral Resolution Methods for Racemic this compound

| Method | Principle | Key Components |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral column (e.g., polysaccharide-based) |

| Enzymatic Resolution | Enantioselective enzymatic reaction | Lipase, acyl donor/acceptor |

| Diastereomeric Salt Formation | Formation of separable diastereomers | Chiral resolving agent (e.g., chiral amine or acid) |

This table outlines common methods applicable to this class of compounds.

Diastereoselective Control in Further Transformations

The existing stereocenter at C-1 of this compound can influence the stereochemical outcome of subsequent reactions at other positions in the molecule. This phenomenon is known as diastereoselective control.

For instance, the reduction of the ketone functionality to a hydroxyl group would create a second stereocenter at C-2. The stereochemistry at C-1 can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other. This is often explained by models such as Cram's rule or the Felkin-Anh model, which predict the stereochemical outcome based on the steric and electronic properties of the substituents on the existing chiral center.

Similarly, reactions involving the enolate of this compound would also be subject to diastereoselective control. The stereocenter at C-1 would influence the geometry of the enolate and, consequently, the stereochemistry of the incoming electrophile.

Investigation of Chiroptical Properties of Enantiomers

The enantiomers of this compound are expected to exhibit optical activity, meaning they will rotate the plane of plane-polarized light. The two enantiomers will rotate the light to an equal extent but in opposite directions. This property is quantified by the specific rotation, [α]. The (R) and (S) enantiomers will have specific rotations of equal magnitude but opposite sign (e.g., +x° and -x°).

Other chiroptical techniques that could be used to characterize the enantiomers include:

Circular Dichroism (CD) spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The CD spectra of the two enantiomers would be mirror images of each other.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of the wavelength of light.

The chiroptical properties are unique for each enantiomer and are essential for their characterization and for determining their enantiomeric purity.

Table 3: Predicted Chiroptical Properties of Enantiomers

| Property | (R)-1-Chloro-1-(3-ethylphenyl)propan-2-one | (S)-1-Chloro-1-(3-ethylphenyl)propan-2-one |

| Specific Rotation [α] | +x° | -x° |

| Circular Dichroism | Mirror image of (S)-enantiomer's spectrum | Mirror image of (R)-enantiomer's spectrum |

This table illustrates the expected relationship between the chiroptical properties of the enantiomers.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, an unambiguous assignment of all protons and carbons can be achieved.

The chemical environment of each nucleus in 1-Chloro-1-(3-ethylphenyl)propan-2-one is unique, leading to a distinct set of signals in both ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and chlorine) and the anisotropic effects of the aromatic ring. oregonstate.edulibretexts.org Protons and carbons on or near the aromatic ring are typically deshielded and appear at a lower field (higher ppm). libretexts.org

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl group protons, the methine proton alpha to the carbonyl and chlorine, and the methyl protons of the propanone backbone. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Chemical Shifts An interactive data table showing the predicted chemical shifts, multiplicities, and coupling constants for the protons in this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.2-7.4 | Multiplet (m) | - |

| -CHCl- | 5.3-5.5 | Singlet (s) | - |

| -CH₂- (Ethyl) | 2.6-2.8 | Quartet (q) | ~7.5 |

| -C(=O)CH₃ | 2.3-2.5 | Singlet (s) | - |

| -CH₃ (Ethyl) | 1.2-1.4 | Triplet (t) | ~7.5 |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. libretexts.org Carbons attached to the electronegative chlorine atom and those within the aromatic ring will also appear at lower fields compared to simple alkanes. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts An interactive data table listing the predicted chemical shifts for the unique carbon environments in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 198-202 |

| Ar-C (quaternary, attached to side chain) | 138-140 |

| Ar-C (quaternary, attached to ethyl group) | 144-146 |

| Ar-CH | 125-130 |

| -CHCl- | 65-70 |

| -CH₂- (Ethyl) | 28-30 |

| -C(=O)CH₃ | 30-33 |

| -CH₃ (Ethyl) | 14-16 |

2D NMR experiments are essential for assembling the molecular structure by establishing connectivity between different atoms. studylib.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, a key cross-peak would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming its presence. Correlations among the aromatic protons would also help delineate the substitution pattern. uvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.com Each protonated carbon would show a cross-peak corresponding to its attached proton(s). This allows for the definitive assignment of the signals for the aromatic C-H, the methine C-H, the ethyl group's -CH₂- and -CH₃, and the propanone's methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting structural fragments. youtube.com Key expected correlations include:

The methine proton (-CHCl-) to the carbonyl carbon (C=O) and the aromatic quaternary carbon.

The propanone methyl protons to the carbonyl carbon (C=O) and the methine carbon (-CHCl-).

The ethyl methylene protons to the aromatic quaternary carbon and other aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. While less critical for initial structure elucidation of this molecule, it could reveal the preferred orientation of the chloro-propanone side chain relative to the ethyl group on the aromatic ring. science.gov

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

FT-IR spectroscopy is highly effective for identifying key functional groups. The presence of a strong absorption band in the carbonyl region is a clear indicator of a ketone. libretexts.org

Predicted FT-IR Absorption Bands An interactive data table of the principal infrared absorption frequencies expected for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (α-chloro ketone) | 1725-1745 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-Cl Stretch | 800-600 | Medium-Strong |

| Aromatic C-H Bend (oop) | 900-675 | Strong |

The position of the carbonyl (C=O) stretch is particularly informative. In saturated aliphatic ketones, it typically appears around 1715 cm⁻¹. The presence of the electronegative chlorine atom on the α-carbon has an electron-withdrawing inductive effect, which tends to increase the frequency of the C=O stretch, shifting it to a higher wavenumber (e.g., 1725-1745 cm⁻¹). mdpi.com

FT-Raman spectroscopy is complementary to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Non-polar and symmetric bonds often produce strong Raman signals. acs.org

For this compound, FT-Raman would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene (B151609) ring typically gives a strong, sharp signal around 1000 cm⁻¹. Other C=C stretching modes in the 1600-1585 cm⁻¹ region are also prominent.

C-C Backbone: The carbon skeleton of the molecule will produce signals in the fingerprint region.

C=O and C-Cl Bonds: The carbonyl and carbon-chlorine bonds are also Raman active and would be observed, complementing the FT-IR data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and formula of a compound and offers insight into its structure through analysis of its fragmentation patterns.

The molecular ion peak (M⁺) for this compound (C₁₁H₁₃ClO) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A crucial feature would be the presence of an M+2 peak with an intensity approximately one-third that of the molecular ion peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl). miamioh.edu

The fragmentation of α-chloro ketones is typically dominated by α-cleavage, which is the breaking of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.com

Predicted Key Fragmentation Pathways An interactive data table showing the expected major fragmentation ions and their corresponding mass-to-charge ratios (m/z) for this compound.

| Fragmentation Pathway | Resulting Ion Structure | Predicted m/z | Notes |

| α-cleavage (loss of methyl radical) | [M - CH₃]⁺ | 181/183 | Formation of a resonance-stabilized acylium ion. |

| α-cleavage (loss of 3-ethylphenyl-chloromethyl radical) | [CH₃CO]⁺ | 43 | A very common fragment for methyl ketones. |

| Cleavage of C-Cl bond | [M - Cl]⁺ | 161 | Loss of the chlorine radical. |

| McLafferty Rearrangement | - | - | Unlikely due to the lack of a γ-hydrogen on a flexible alkyl chain. |

| Benzylic cleavage | [C₈H₉]⁺ | 105 | Loss of the -CH(Cl)C(=O)CH₃ group to form the ethylbenzyl cation. |

The most favorable fragmentation is often the one that results in the most stable carbocation or radical. youtube.com For this molecule, cleavage to lose the methyl radical would produce a resonance-stabilized acylium ion containing the chlorinated aromatic ring, likely leading to a strong signal at m/z 181 (and 183). The formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 is also a highly characteristic fragmentation for methyl ketones. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c. researchgate.netvensel.org The fundamental crystallographic parameters for a hypothetical crystal of this compound are projected in the table below. These parameters are derived from known data for similar organic molecules and serve as a predictive framework for future experimental validation. researchgate.netnih.gov

| Parameter | Projected Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClO |

| Formula Weight | 196.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~7.8 |

| c (Å) | ~12.0 |

| β (°) | ~102 |

| Volume (ų) | ~960 |

| Z (molecules/unit cell) | 4 |

The solid-state conformation of α-haloketones is of particular interest due to the potential for rotational isomerism around the C-C bond connecting the carbonyl group and the halogenated carbon. nih.gov Studies on similar compounds suggest that the conformation is governed by a delicate balance of steric and electronic effects, with a tendency to adopt a conformation that minimizes the repulsion between the chlorine and oxygen atoms. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, two primary types of electronic transitions are expected: π→π* and n→π* transitions. cutm.ac.inpharmatutor.org

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically associated with the aromatic ring and the carbonyl group, which are conjugated in this molecule. studyraid.com This transition is expected to be strong, resulting in a high molar absorptivity (ε). The n→π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. cutm.ac.in This transition is symmetry-forbidden and therefore has a much lower intensity and appears at a longer wavelength. pharmatutor.org

The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netrsc.org In polar solvents, the n→π* transition often undergoes a hypsochromic (blue) shift, while the π→π* transition may experience a bathochromic (red) shift. studyraid.com

The table below presents hypothetical UV-Vis absorption data for this compound in a non-polar solvent like hexane. These values are based on typical absorptions for substituted acetophenones and α-haloketones. studyraid.comlibretexts.orgopenstax.org

| Transition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π | ~248 | ~12,000 |

| n→π | ~315 | ~50 |

Computational and Theoretical Studies on 1 Chloro 1 3 Ethylphenyl Propan 2 One

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-Chloro-1-(3-ethylphenyl)propan-2-one, these calculations would be initiated by proposing an initial geometry, which is then computationally refined to find the most stable energetic conformation, known as the optimized geometry.

This process involves solving the Schrödinger equation for the molecule, albeit with approximations inherent to the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The result is a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's shape. These structural parameters are critical as they influence the molecule's physical and chemical properties. For instance, the steric hindrance and electronic effects of the ethyl and chloro substituents on the phenylpropanone backbone would be precisely quantified.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com

For this compound, the HOMO would likely be localized on the electron-rich ethylphenyl group, while the LUMO might be centered around the carbonyl group and the carbon-chlorine bond. The energy gap would provide a quantitative measure of its reactivity towards nucleophiles and electrophiles.

Table 1: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Electrostatic Potential Surface (MEP) Mapping and Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the area around the oxygen atom of the carbonyl group would exhibit a negative potential (typically colored red), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom might show a positive potential (blue), highlighting potential sites for nucleophilic interaction.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts can be calculated. DFT methods are particularly effective for predicting vibrational spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation and confirmation of the compound. The agreement between calculated and experimental spectra serves as a benchmark for the accuracy of the computational model.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Key Predicted Parameters |

|---|---|

| Infrared (IR) Spectroscopy | C=O stretching frequency, C-Cl stretching frequency |

| ¹H NMR Spectroscopy | Chemical shifts of aromatic, ethyl, and methine protons |

| ¹³C NMR Spectroscopy | Chemical shifts of carbonyl, aromatic, and aliphatic carbons |

Note: The parameters listed are examples of what would be calculated and would require specific computational outputs for actual values.

Role As a Synthetic Intermediate and Future Research Directions

Strategic Utility in the Construction of Complex Organic Molecules

The primary strategic value of 1-chloro-1-(3-ethylphenyl)propan-2-one lies in its capacity as a building block for the synthesis of more intricate molecular architectures, particularly heterocyclic compounds. mdpi.comnih.gov α-Haloketones are well-established precursors for a variety of heterocycles containing nitrogen, sulfur, and oxygen atoms. bohrium.comresearchgate.net The reactivity of this compound is significantly influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. nih.gov

This dual reactivity enables its participation in numerous classic and modern named reactions to form complex structures. For instance, in reactions with thioamides or thioureas, α-haloketones are pivotal in the Hantzsch thiazole (B1198619) synthesis to produce thiazole rings, a common motif in pharmacologically active compounds. Similarly, reactions with dicarbonyl compounds and ammonia (B1221849) can lead to the formation of pyrroles. wikipedia.org The 3-ethylphenyl substituent on this compound can modulate the reactivity and solubility of the molecule and the resulting complex products.

Below is a table summarizing representative reactions where α-haloketones like this compound serve as key intermediates.

| Reaction Name | Nucleophile/Reagent | Resulting Heterocycle/Product Class |

| Hantzsch Thiazole Synthesis | Thioamide | Thiazole |

| Hantzsch Pyrrole Synthesis | β-Ketoester, Ammonia | Pyrrole |

| Feist-Benary Furan Synthesis | β-Dicarbonyl Compound | Furan |

| Gabriel-Cromwell Reaction | Phthalimide salts | N-Substituted aziridines |

| Perkow Reaction | Trialkyl phosphite | Vinyl phosphate |

The versatility of this compound and its class of compounds is further highlighted by their reactions with a wide array of nucleophiles, including amines, thiols, and alkoxides, leading to a diverse range of substituted products.

Potential in Materials Science Applications and Specialty Chemical Synthesis

The application of α-haloketones extends beyond traditional organic synthesis into the realm of materials science and the production of specialty chemicals. The reactivity of compounds like this compound allows for their incorporation into polymeric structures or for the modification of material surfaces. For example, the α-chloro group can serve as an initiation site for atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers with controlled architectures.

In the synthesis of specialty chemicals, this compound can be used as a precursor to various functionalized molecules. For instance, nucleophilic substitution of the chlorine atom can introduce a range of functional groups, leading to the production of unique ketones that may find use as fragrances, agrochemicals, or electronic materials. chemscene.com The bifunctional nature of α-haloketones makes them valuable in creating cross-linking agents for polymers or as building blocks for the synthesis of dyes and organic semiconductors.

Exploration in Catalysis as Ligands, Substrates, or Precursors

While the direct catalytic applications of this compound are not extensively documented, the broader class of α-halocarbonyls presents several opportunities for exploration in the field of catalysis. The carbonyl and α-halo functionalities can be exploited in the design of novel ligands for metal catalysts. Coordination of the carbonyl oxygen to a metal center, with the potential for secondary interactions involving the chloro group, could lead to the development of catalysts with unique selectivity and reactivity.

As substrates, α-haloketones are known to participate in various metal-catalyzed cross-coupling reactions. For example, they can undergo reactions with organometallic reagents to form new carbon-carbon bonds at the α-position. Furthermore, these compounds can serve as precursors for the in-situ generation of reactive intermediates, such as enolates or ylides, which can then participate in catalytic cycles. nih.gov The potential for enantioselective transformations of α-haloketones using chiral catalysts is also a promising area of research.

Emerging Challenges and Opportunities in Alpha-Halocarbonyl Chemistry

The field of α-halocarbonyl chemistry is continually evolving, with new synthetic methods and applications being developed. researchgate.net A significant challenge remains the development of more sustainable and environmentally friendly methods for the synthesis of α-haloketones. nih.govresearchgate.net Traditional halogenation methods often employ harsh reagents and produce stoichiometric amounts of waste. mdpi.com The development of catalytic and highly selective halogenation protocols is an ongoing area of research.

Another challenge lies in controlling the regioselectivity and stereoselectivity of reactions involving α-haloketones. The presence of multiple reactive sites can lead to the formation of side products. The development of new catalytic systems that can precisely control the outcome of these reactions is a key objective.

Despite these challenges, numerous opportunities exist. The unique reactivity of α-haloketones makes them ideal candidates for the development of novel multicomponent reactions, where several molecules are combined in a single step to generate complex products with high atom economy. There is also growing interest in the application of α-haloketones in photoredox catalysis and electrochemistry, which could provide new avenues for their activation and functionalization under mild conditions.

Prospective Research Avenues and Interdisciplinary Connections

Future research involving this compound and related α-haloketones is poised to expand into several interdisciplinary areas. In medicinal chemistry, these compounds will likely continue to be important building blocks for the synthesis of new therapeutic agents. nih.govbohrium.com Their ability to participate in a wide range of chemical transformations makes them valuable for generating diverse libraries of compounds for biological screening.

The connection between α-halocarbonyl chemistry and materials science is also expected to strengthen. The development of new polymers, functional surfaces, and electronic materials based on these versatile building blocks is a promising area of investigation. Furthermore, the exploration of their catalytic properties, either as ligands or as precursors to reactive intermediates, could lead to the discovery of new and more efficient catalytic systems.

The continued development of novel synthetic methodologies will also be crucial. This includes the use of flow chemistry for the safe and efficient production of α-haloketones and the application of computational chemistry to better understand their reactivity and to design new reactions with improved selectivity.

Q & A

Q. What are the optimized synthetic routes for 1-Chloro-1-(3-ethylphenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via base-catalyzed reactions of substituted benzaldehydes with ketones in ethanol/methanol under reflux . For this compound, substituting 3-ethylbenzaldehyde with chloroacetone derivatives in the presence of Lewis acids (e.g., AlCl₃) could be explored. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Industrial-scale methods (e.g., continuous flow reactors) may enhance efficiency but are less common in academic labs .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, hydrazonoyl chloride derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) were analyzed using Agilent SuperNova diffractometers, revealing planar molecular geometries and hydrogen-bonding networks . Complementary techniques include:

- NMR : and NMR to confirm substituent positions and stereochemistry.

- FT-IR : Peaks at ~1700 cm indicate ketone C=O stretching.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethylphenyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The 3-ethylphenyl group introduces steric hindrance and electron-donating effects via the ethyl substituent. Comparative studies on analogs (e.g., 3-chlorophenyl vs. 4-methoxyphenyl derivatives) show that bulky groups reduce nucleophilic substitution rates at the chloroacetone moiety. For instance, in hydrazone formation, bulky aryl groups favor Z-configuration due to restricted rotation around the C=N bond . Computational modeling (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. For example, in 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, hydrogen bonds (N–H⋯O) form chains along specific crystallographic axes, but solvent-dependent packing variations are common . Mitigation strategies include:

Q. How can the compound serve as an intermediate in synthesizing bioactive heterocycles?

Methodological Answer: The chloro and ketone groups enable diverse transformations:

- Pyrazole Synthesis : React with hydrazines to form pyrazole rings, as demonstrated in 1-Chloro-1-[(aryl)hydrazinylidene]propan-2-one derivatives .

- Epoxidation : Treat with peroxides to form epoxides, precursors to β-blockers or antifungal agents (e.g., analogs in ).

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .

Biological activity screening (e.g., enzyme inhibition assays) should follow OECD guidelines to ensure reproducibility .

Methodological Challenges in Experimental Design

Q. What are the pitfalls in optimizing reaction conditions for large-scale synthesis?

Methodological Answer: Scaling up from milligram to gram quantities often reveals inefficiencies:

- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions.

- Purification : Distillation or recrystallization may fail due to similar boiling points/melting points with byproducts. Prep-HPLC with C18 columns is recommended for polar derivatives .

- Catalyst Poisoning : Trace impurities (e.g., moisture in AlCl₃) can deactivate Lewis acids. Pre-drying solvents and reagents is critical .

Q. How to analyze competing reaction pathways in the presence of multiple functional groups?

Methodological Answer: Use kinetic and mechanistic studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.